Chamaejasmenin C

Allelopathy Herbicide Discovery Arabidopsis thaliana

Ensure assay reproducibility with high-purity Chamaejasmenin C (≥98%). This C-3/C-3″-biflavanone from *Stellera chamaejasme* is essential for differentiating bioactivity from isomers like isochamaejasmenin C and analogs such as chamaejasmenin B. Its use as a reference standard guarantees accurate chemotaxonomic classification and robust SAR data, preventing variability from uncharacterized extracts.

Molecular Formula C33H28O10
Molecular Weight 584.6 g/mol
Cat. No. B12390006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChamaejasmenin C
Molecular FormulaC33H28O10
Molecular Weight584.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3/t28-,29-,32-,33-/m1/s1
InChIKeyRCENZFSDCKZBLJ-HDFRUCAHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chamaejasmenin C Procurement: A 3,3″-Biflavanone Reference Standard from Stellera chamaejasme


Chamaejasmenin C (CAS 89595-70-0) is a naturally occurring C-3/C-3″-linked biflavanone [1]. It is a prominent secondary metabolite isolated from the roots of the toxic weed *Stellera chamaejasme* L. (Thymelaeaceae) [2]. This compound serves as a key chemical marker and a reference standard for investigating the phytochemical diversity of *Stellera* species. As a 3,3″-biflavanone, its chemical scaffold is distinct from other common biflavonoid classes, which influences its specific interactions in biological systems [3].

Why a Generic Chamaejasmenin C Standard is Inadequate for Precise Biological Studies


Within the 3,3″-biflavanone class from *Stellera chamaejasme*, structural isomerism is a critical source of divergent bioactivity. Compounds like isochamaejasmenin C (a new structural isomer) [1], or the enantiomeric ruixianglangdusu A [2], possess the same molecular formula as chamaejasmenin C but can exhibit vastly different pharmacological profiles. Furthermore, closely related analogs such as chamaejasmenin B and neochamaejasmin C show distinct potency gradients across different cancer cell lines [3]. Therefore, the use of an uncharacterized extract, a mixture of isomers, or an incorrectly assigned analog will introduce significant and uncontrolled variability into biological assays, undermining the reproducibility and validity of research data. High-purity chamaejasmenin C is essential for establishing accurate structure-activity relationships (SAR).

Chamaejasmenin C: A Quantitative Guide to Bioactivity and Differentiation from Analogs


Chamaejasmenin C Exhibits a 6.3-fold Lower Phytotoxic Potency than Neochamaejasmin B

In a direct comparative study of phytotoxic flavonoids from *Stellera chamaejasme*, chamaejasmenin C demonstrated significantly lower potency than its analog neochamaejasmin B. This data is crucial for researchers aiming to isolate the most potent allelochemicals or to understand the structure-activity relationships governing phytotoxicity [1].

Allelopathy Herbicide Discovery Arabidopsis thaliana

Chamaejasmenin C is 2.0-fold More Potent than Chamaejasmenin A as an Antifungal Agent

Within a direct head-to-head panel of C-3/C-3″-biflavanones, chamaejasmenin C demonstrated superior antifungal and antimitotic activity compared to its close structural analog, chamaejasmenin A. This highlights the impact of specific stereochemical or substitution differences on biological activity, making chamaejasmenin C a more attractive starting point for antifungal development [1].

Antifungal Antimitotic Natural Product Screening

Chamaejasmenin C Displays 8.3-fold Higher Nematicidal LC50 than Wolfotoxin C

Data from nematicidal assays against *Bursaphelenchus xylophilus* (pine wood nematode) indicate a significant potency difference between chamaejasmenin C and wolfotoxin C. While both are derived from *Stellera chamaejasme*, their quantitative effects on nematode viability are distinct [1].

Nematicide Discovery Pest Management Bursaphelenchus xylophilus

Anticancer Potency of Chamaejasmenin C vs. Structural Analogs: A Class-Level Inference

While direct comparative data for chamaejasmenin C's anticancer activity is limited, an analysis of its structural analogs, chamaejasmenin B and neochamaejasmin C, demonstrates that potency varies significantly between closely related biflavanones. Chamaejasmenin B (IC50 1.08-10.8 μM) was found to be slightly more potent than neochamaejasmin C (IC50 3.07-15.97 μM) across a panel of eight human tumor cell lines. This class-level inference suggests that chamaejasmenin C, due to its unique stereochemistry, is likely to have a distinct anticancer profile and potency range, warranting its specific investigation [1].

Anticancer Cytotoxicity Biflavanone

Key Research Applications for High-Purity Chamaejasmenin C


Phytochemical Reference Standard for *Stellera* Species Authentication

As a well-characterized C-3/C-3″-biflavanone, chamaejasmenin C serves as a critical analytical standard for the identification and quality control of *Stellera chamaejasme* and related plant materials. Its use ensures the accurate chemotaxonomic classification of plant samples and the standardization of herbal extracts, distinguishing *S. chamaejasme* from potential adulterants [1].

Mechanistic Probes in Allelopathy and Auxin Signaling Research

Based on its established phytotoxic activity (IC50 = 43.2 μg/mL against *A. thaliana*), chamaejasmenin C is an ideal tool compound for investigating the role of endogenous auxin distribution in plant growth inhibition. Researchers can utilize this compound to dissect auxin transport pathways, providing insights into natural herbicide development [2].

Core Scaffold for Antifungal Structure-Activity Relationship (SAR) Studies

With a defined MIC of 6.25 μg/mL against *Pyricularia oryzae*, chamaejasmenin C provides a validated starting point for medicinal chemistry efforts aimed at developing novel antifungal agents. Its activity profile, distinct from more potent analogs like chamaejasmenin A, allows for the exploration of unique selectivity and mechanism of action windows [3].

Essential Control for Biflavanone Anticancer Potency Studies

Given that structurally analogous compounds like chamaejasmenin B and neochamaejasmin C show varying anticancer potencies (IC50 ranges of 1.08-10.8 μM and 3.07-15.97 μM, respectively), high-purity chamaejasmenin C is required as a comparator. Its inclusion in anticancer screening panels is vital for delineating the specific structural features of 3,3″-biflavanones that drive cytotoxic activity against specific tumor cell lines [3].

Technical Documentation Hub

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